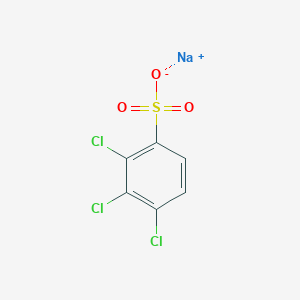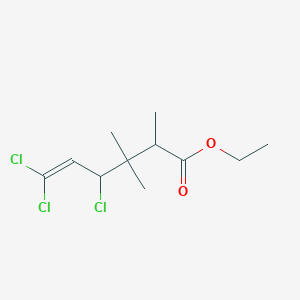![molecular formula C11H12ClNS B14613705 4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile CAS No. 58326-76-4](/img/structure/B14613705.png)
4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile is an organic compound characterized by a benzonitrile group substituted with a chloromethyl sulfanyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanobenzyl chloride with isopropyl mercaptan under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the nitrile group to an amine.
Coupling Reactions: The benzonitrile moiety can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzonitriles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
科学的研究の応用
4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
4-{2-[(Methylthio)propan-2-yl]benzonitrile: Similar structure but with a methylthio group instead of a chloromethyl group.
4-{2-[(Chloromethyl)sulfanyl]ethyl}benzonitrile: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile is unique due to the presence of both a chloromethyl and a sulfanyl group, which provides distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate for various synthetic applications.
特性
CAS番号 |
58326-76-4 |
|---|---|
分子式 |
C11H12ClNS |
分子量 |
225.74 g/mol |
IUPAC名 |
4-[2-(chloromethylsulfanyl)propan-2-yl]benzonitrile |
InChI |
InChI=1S/C11H12ClNS/c1-11(2,14-8-12)10-5-3-9(7-13)4-6-10/h3-6H,8H2,1-2H3 |
InChIキー |
JJOXIYUSMQRDSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C#N)SCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


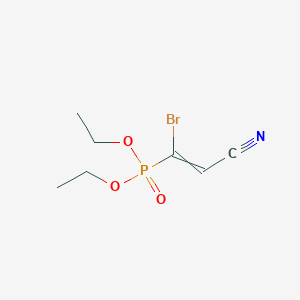
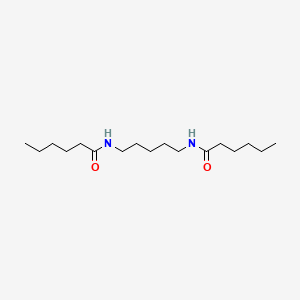
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
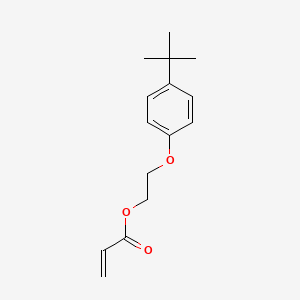
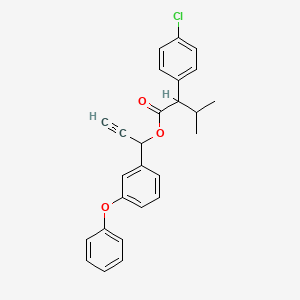

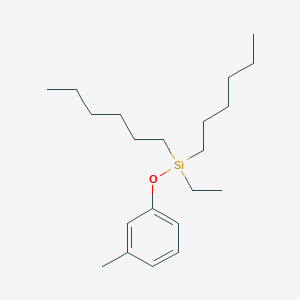
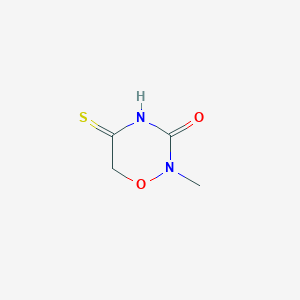
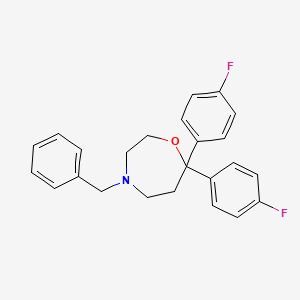
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)

![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
